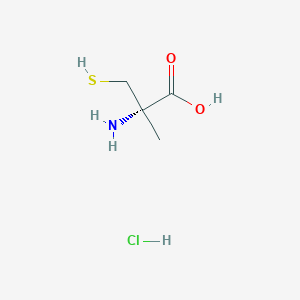

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride

Description

Propriétés

IUPAC Name |

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-4(5,2-8)3(6)7;/h8H,2,5H2,1H3,(H,6,7);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGCVRLGTQSVGF-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CS)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Acid-Catalyzed Hydrolysis and Thiol Deprotection

A prominent method involves the hydrolysis of protected precursors under acidic conditions. For instance, (S)-3-mercapto-2-methylpropionic acid derivatives are synthesized via refluxing protected intermediates in hydrochloric acid (HCl). In one protocol, a precursor (3a-(S)) is suspended in 2N HCl and heated to reflux (120°C) for 6 hours. Post-reaction, the mixture is extracted with ethyl acetate (EtOAc), dried over sodium sulfate, and purified via silica gel chromatography, yielding the target compound at 80% efficiency. This method leverages HCl’s dual role as a catalyst and proton source, ensuring thiol-group liberation while maintaining stereochemical fidelity.

Key Reaction Parameters:

Alkaline-Mediated Crystallization for Salt Formation

Patent CN102993064A discloses a crystallization strategy for structurally related sulfinyl amino acids, emphasizing alkali-mediated conditions in organic solvents. While developed for (2S)-2-amino-3-methyl-3-sulfinobutanoic acid, this approach is adaptable to hydrochloride salt formation. By treating the free base with HCl in ethanol or methanol, the hydrochloride salt precipitates with high purity (>95%). Critical factors include solvent polarity, stoichiometric HCl addition, and controlled cooling rates to optimize crystal morphology.

Industrial Production Methods

Scalable Hydrolysis and Extraction

The acid-catalyzed hydrolysis method (Section 1.1) is industrially viable due to its simplicity and minimal reagent requirements. Scaling this process involves:

Crystallization Optimization for High Purity

Industrial crystallization adopts anti-solvent techniques, where adding non-polar solvents (e.g., hexane) to ethanol-HCl mixtures induces rapid salt precipitation. This method achieves >95% purity, critical for pharmaceutical-grade material.

Industrial Crystallization Parameters:

| Parameter | Optimal Value |

|---|---|

| Solvent System | Ethanol:HCl (4:1 v/v) |

| Anti-Solvent | Hexane |

| Cooling Rate | 0.5°C/min |

| Final Purity | ≥95% |

Optimization Strategies for Yield and Purity

Reaction Time and Temperature Profiling

Extended reflux durations (6–8 hours) maximize thiol-group deprotection but risk racemization. Kinetic studies suggest 6 hours at 120°C balances yield (80%) and enantiomeric excess (>98%). Lower temperatures (90–100°C) require longer times (12+ hours), reducing throughput.

Solvent and Acid Stoichiometry

Ethanol outperforms methanol in crystallization due to its lower polarity, enhancing salt solubility differentials. A 2:1 molar ratio of HCl to free base ensures complete protonation without excess acid complicating purification.

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

Reverse-phase HPLC with UV detection (λ = 214 nm) confirms product purity. A C18 column and isocratic elution (70:30 water:acetonitrile + 0.1% TFA) resolve the hydrochloride salt from byproducts.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiol group undergoes oxidation to form disulfide bonds. This process is critical in biochemical redox regulation and synthetic applications.

Key Findings :

- Oxidation with H₂O₂ at neutral pH forms stable disulfide-linked dimers .

- Controlled iodine oxidation in aqueous NH₄OH yields quantifiable disulfide products .

Substitution Reactions

The thiol group acts as a nucleophile, participating in alkylation and protection/deprotection strategies.

Experimental Data :

- Allylation proceeds at 78% yield under mild alkaline conditions .

- tert-Butyl protection achieves 81% efficiency at 50°C .

Acid/Base-Mediated Hydrolysis

The compound undergoes selective cleavage under acidic or basic conditions, critical for synthetic intermediate manipulation.

Mechanistic Insight :

- Acidic hydrolysis (HCl) disrupts cyclic intermediates, regenerating the free thiol .

- Basic conditions (LiOH) selectively remove protecting groups without affecting the thiol .

Stability Under Ambient Conditions

The compound exhibits pH-dependent stability, with degradation pathways influenced by redox environment.

Thermal Stability :

Interaction with Biomolecules

The thiol and amino groups enable interactions with proteins and enzymes, modulating biological activity.

Case Study :

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its role in various biological processes.

Medicine: It has potential therapeutic applications due to its unique chemical properties.

Industry: The compound is used in the production of various chemical products.

Mécanisme D'action

The mechanism of action of (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and thiol group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in redox reactions, which are essential for its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below highlights critical distinctions between the target compound and its analogs:

Key Observations:

Substituent Effects: The sulfanyl group in the target compound contrasts with the phenyl () or hydroxy () groups in analogs. The methyl branch at position 2 in the target compound introduces steric hindrance, absent in linear analogs like (2S)-2,5-diaminopentanamide .

Bioactivity Implications: While bioactivity data for the target compound is unspecified, structurally related amino acid derivatives are studied for roles in biosynthesis and drug development (). For example, phenyl-substituted analogs () may exhibit receptor-binding properties due to aromatic interactions.

Spectroscopic Differentiation :

Research and Application Gaps

- Toxicological Data : The target compound’s safety profile remains uncharacterized, necessitating further toxicology studies .

- Bioactivity Screening : Comparative studies on sulfanyl vs. phenyl/hydroxy analogs could elucidate structure-activity relationships in drug design or enzyme interactions .

- Lumping Strategy Relevance : Compounds with sulfanyl groups may be grouped with thiol-containing molecules for environmental or synthetic modeling () .

Activité Biologique

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride, commonly referred to as (S)-cysteine hydrochloride , is a sulfur-containing amino acid that plays a significant role in various biological processes. This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a thiol group. The biological activity of this compound is primarily attributed to its antioxidant properties, involvement in protein synthesis, and participation in redox reactions.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 242.3 g/mol. Its structure can be summarized as follows:

| Component | Description |

|---|---|

| Amino Group | -NH₂ |

| Carboxylic Acid | -COOH |

| Thiol Group | -SH |

| Hydrochloride Salt | Enhances solubility in water |

1. Antioxidant Properties

The thiol group (-SH) in (S)-cysteine is crucial for its antioxidant capabilities. It acts as a scavenger of free radicals, thereby protecting cells from oxidative stress. This property is vital in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cancer.

2. Role in Protein Synthesis

(S)-cysteine serves as a precursor for the synthesis of proteins and peptides. It is integral to the formation of disulfide bonds, which are essential for the structural stability of proteins. Research indicates that isotopically labeled (S)-cysteine can be utilized to study protein dynamics and interactions through techniques such as mass spectrometry.

3. Redox Biology

The compound plays a significant role in maintaining cellular redox balance. The thiol group readily participates in oxidation-reduction reactions, making it a valuable tool for investigating redox biology and oxidative stress mechanisms. Studies have shown that (S)-cysteine can influence the activity of various enzymes involved in these processes.

Material Science

Due to its unique functional groups, (S)-cysteine hydrochloride has potential applications in material science. It can participate in bonding with other molecules and contribute to metal binding properties, making it suitable for developing biosensors or drug delivery systems.

Case Studies

- Oxidative Stress and Neuroprotection : A study demonstrated that administration of (S)-cysteine reduced oxidative stress markers in neuronal cells exposed to ischemia, suggesting its protective role against neurodegenerative diseases .

- Cancer Research : Research has indicated that (S)-cysteine derivatives exhibit anticancer properties by modulating redox states within cancer cells, potentially inhibiting tumor growth .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other sulfur-containing compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Cysteine | Contains a thiol group | Precursor to glutathione; involved in detoxification |

| Homocysteine | Similar backbone; sulfur-containing | Associated with cardiovascular diseases |

| Methionine | Essential amino acid; contains sulfur | Precursor for cysteine; involved in methylation |

| Taurine | Not an amino acid; contains sulfur | Functions as a neurotransmitter |

Q & A

Q. How can researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Meta-Analysis : Compile data from multiple studies and normalize for variables (e.g., assay pH, cell lines).

- Orthogonal Assays : Validate activity using unrelated techniques (e.g., SPR for binding vs. functional cellular assays).

- Batch Consistency : Verify compound purity and stereochemistry across studies via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.